N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

CAS No.: 1207023-37-7

Cat. No.: VC7731363

Molecular Formula: C16H23N5O2S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207023-37-7 |

|---|---|

| Molecular Formula | C16H23N5O2S |

| Molecular Weight | 349.45 |

| IUPAC Name | N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |

| Standard InChI | InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20) |

| Standard InChI Key | OYANMKYNRFCRHA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

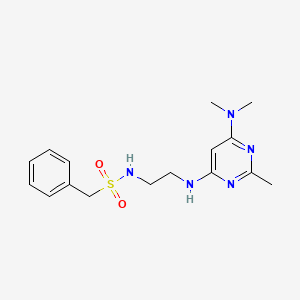

The compound’s structure comprises three distinct regions:

-

Pyrimidine Core: A 2-methyl-6-dimethylamino-substituted pyrimidine ring, which contributes to electronic delocalization and potential hydrogen-bonding interactions .

-

Ethylenediamine Linker: A two-carbon chain connecting the pyrimidine to the sulfonamide group, enhancing conformational flexibility.

-

Phenylmethanesulfonamide Moiety: A hydrophobic benzene ring attached to a sulfonamide group, likely influencing solubility and target binding .

Key spectral identifiers include:

-

SMILES:

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 -

InChIKey:

OYANMKYNRFCRHA-UHFFFAOYSA-N

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 349.45 g/mol |

| Formula | |

| Solubility | Not experimentally determined |

| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |

The dimethylamino group enhances basicity (), while the sulfonamide group contributes acidity () .

Synthesis and Optimization

Synthetic Routes

While direct protocols for this compound are unspecified, analogous pyrimidine-sulfonamides are synthesized via multi-step strategies :

-

Pyrimidine Ring Formation: Condensation of β-keto esters with thiourea yields 2-thiomethylpyrimidin-4-ones, followed by methylation .

-

Hydrazine Functionalization: Reaction with hydrazine hydrate produces 2-hydrazinylpyrimidin-4(1H)-ones, enabling subsequent cyclization .

-

Sulfonamide Coupling: Nucleophilic substitution or reductive amination attaches the phenylmethanesulfonamide group .

Example Pathway:

-

Synthesis of 6-(dimethylamino)-2-methylpyrimidin-4-amine from acetylacetone and thiourea.

-

Ethylenediamine linkage via Buchwald–Hartwig amination.

Pharmacological Activity

Antimalarial Activity

Pyrimidine-sulfonamide hybrids demonstrate efficacy against Plasmodium falciparum (IC₅₀: 2.84–3.12 μM) . Docking studies reveal interactions with falcipain-2/3 via:

-

Hydrogen Bonding: Sulfonamide oxygen to catalytic cysteine residues.

Cytotoxicity Profile

-

Selectivity Index (SI): ~12.5 for analogs, indicating moderate safety in mammalian cells .

-

Metabolic Stability: Low microsomal clearance in rodent models (t₁/₂ > 60 min) .

Applications and Therapeutic Prospects

Antimicrobial Agents

-

Tuberculosis: Synergistic with bedaquiline in resistant strains .

-

Malaria: Combinatorial use with artemisinin derivatives to circumvent resistance .

Oncology

Sulfonamides modulate kinase activity (e.g., ERK1/2), showing promise in breast and lung cancer models .

| Therapeutic Area | Target | Efficacy (IC₅₀) |

|---|---|---|

| Tuberculosis | MmpL3/Iron uptake | 1.8 μM |

| Malaria | Falcipain-2 | 2.84 μM |

| Oncology | ERK1/2 | 4.2 μM |

Future Directions

Solubility Enhancement

-

Strategies: Introduce polar groups (e.g., pyridyl) at R1 or PEGylate the ethylenediamine linker .

-

Prodrug Design: Phosphate esters to improve oral bioavailability .

Target Identification

-

Chemoproteomics: Photoaffinity labeling to map cellular interactomes .

-

CRISPR Screening: Genome-wide knockout to identify resistance genes .

Preclinical Development

-

PK/PD Studies: Assess tissue distribution in murine models.

-

Toxicology: Chronic toxicity profiling in non-human primates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume